molecular formula C18H33NOS B5722678 4-(2-cyclododecylethanethioyl)morpholine

4-(2-cyclododecylethanethioyl)morpholine

Cat. No. B5722678
M. Wt: 311.5 g/mol
InChI Key: UYHIZDYPANJYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-cyclododecylethanethioyl)morpholine, also known as CDTEM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic molecule that contains a morpholine ring and a thioether group. CDTEM is a versatile molecule that has been used in various fields of research, including drug discovery, material science, and nanotechnology.

Mechanism of Action

The mechanism of action of 4-(2-cyclododecylethanethioyl)morpholine is not fully understood. However, it is believed that the thioether group in 4-(2-cyclododecylethanethioyl)morpholine plays a crucial role in its biological activity. The thioether group is known to interact with proteins and enzymes, which may be responsible for the observed anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-(2-cyclododecylethanethioyl)morpholine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. 4-(2-cyclododecylethanethioyl)morpholine has been found to modulate the activity of various enzymes and proteins, including proteasomes and cytokines.

Advantages and Limitations for Lab Experiments

4-(2-cyclododecylethanethioyl)morpholine is a relatively stable molecule that can be easily synthesized in large quantities. It is also highly soluble in organic solvents, making it easy to work with in the laboratory. However, 4-(2-cyclododecylethanethioyl)morpholine is not very soluble in water, which limits its potential applications in aqueous environments.

Future Directions

There are several future directions for research on 4-(2-cyclododecylethanethioyl)morpholine. One potential application is in the development of new anti-cancer drugs. 4-(2-cyclododecylethanethioyl)morpholine has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential application is in the development of new materials. 4-(2-cyclododecylethanethioyl)morpholine has been used as a building block in the synthesis of dendrimers, which have potential applications in drug delivery and gene therapy. Finally, further research is needed to fully understand the mechanism of action of 4-(2-cyclododecylethanethioyl)morpholine and its potential interactions with other proteins and enzymes.

Synthesis Methods

The synthesis of 4-(2-cyclododecylethanethioyl)morpholine involves the reaction of morpholine and cyclododecanone with elemental sulfur. The reaction takes place under mild conditions and yields a high purity product. The synthesis method of 4-(2-cyclododecylethanethioyl)morpholine is relatively simple and cost-effective, making it an attractive molecule for research purposes.

Scientific Research Applications

4-(2-cyclododecylethanethioyl)morpholine has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. 4-(2-cyclododecylethanethioyl)morpholine has also been used as a building block in the synthesis of dendrimers, which are highly branched macromolecules that have potential applications in drug delivery and gene therapy.

properties

IUPAC Name

2-cyclododecyl-1-morpholin-4-ylethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NOS/c21-18(19-12-14-20-15-13-19)16-17-10-8-6-4-2-1-3-5-7-9-11-17/h17H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHIZDYPANJYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(CCCCC1)CC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclododecyl-1-(morpholin-4-yl)ethanethione

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